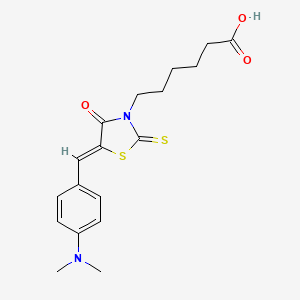
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Features:
- Dimethylamino Group: Enhances solubility and may influence biological activity.
- Thioxothiazolidinone Core: Known for various biological activities, including anticancer effects.
- Hexanoic Acid Chain: May contribute to the lipophilicity of the compound, affecting its bioavailability.
Anticancer Properties
Research indicates that compounds containing the thiazolidinone moiety exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation.
-
Cytotoxicity Studies:
- The compound demonstrated moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition rate of 64.4% at a concentration of 100 µg/mL .
- In comparative studies, derivatives of rhodanine exhibited IC50 values ranging from 2.66 to 11.7 μg/mL against different cancer cell lines including HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
-
Mechanism of Action:
- The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in the S-phase, affecting DNA replication processes in leukemic cells .
- Additionally, compounds similar to this compound have been shown to stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives often correlates with their structural features:
| Compound | Structural Feature | IC50 (µM) | Cell Line |
|---|---|---|---|
| 16 | 4-Methyl substituent on phenyl ring | 2.66 | HL-60 |
| 17 | 2-Fluoro substituent on phenyl ring | 5.31 | A549 |
| Target Compound | Dimethylamino group | 7.00 | MCF-7 |
This table illustrates how modifications in substituents can significantly impact the potency of these compounds against various cancer types.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives, including our target compound:
- Study on Antitumor Activity:
- In Vivo Studies:
Propiedades
IUPAC Name |
6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZUSKVXOXVBK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













